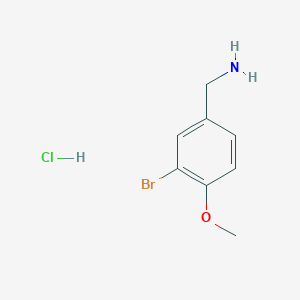

4-(3-Acetoxyphenyl)-2-bromo-1-butene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related bromophenols and brominated butenone derivatives is described in the papers. For instance, the synthesis of various 4-phenylbutenone derivatives with bromophenol groups is achieved through reactions that yield natural bromophenols with significant enzyme inhibition properties . Another related synthesis involves the preparation of acetylene-terminated monomers through a multi-step process that includes a Williamson reaction, palladium-catalysed cross-coupling, and removal of protecting groups . These methods could potentially be adapted for the synthesis of "4-(3-Acetoxyphenyl)-2-bromo-1-butene" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds shows significant variation depending on the substituents and their positions on the phenyl ring. For example, in the case of "2-(3-Bromo-4-methoxyphenyl)acetic acid," the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is tilted relative to the ring . This indicates that the electron-withdrawing or electron-donating properties of the substituents can influence the overall molecular geometry, which would also be true for "this compound."

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of "this compound," but they do provide insights into the reactivity of similar compounds. For example, the synthesis of "4-Phenyl-2-Butanone" involves a series of reactions including Claisen's condensation and substitution reactions . These reactions could be relevant when considering the potential reactivity of the acetoxy and bromo groups in "this compound."

Physical and Chemical Properties Analysis

The physical properties such as melting points and the chemical properties like enzyme inhibition profiles are discussed for some of the synthesized compounds. For instance, one of the acetylene-terminated monomers has a low melting point suitable for catalysed cure studies , and the synthesized 4-phenylbutenone derivatives show potent inhibition of various enzymes . These properties are influenced by the molecular structure and substituents, which would also be the case for "this compound."

properties

IUPAC Name |

[3-(3-bromobut-3-enyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c1-9(13)6-7-11-4-3-5-12(8-11)15-10(2)14/h3-5,8H,1,6-7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDANOAVMEDZEBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)CCC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641198 |

Source

|

| Record name | 3-(3-Bromobut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890097-82-2 |

Source

|

| Record name | 3-(3-Bromobut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1290865.png)

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide](/img/structure/B1290878.png)